

Hdac6-IN-36 solubility and vehicle for administration

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Compound of Interest

Compound Name: Hdac6-IN-36

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Application Notes and Protocols for Hdac6-IN-36

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, administration, and cellular mechanisms of **Hdac6-IN-36**, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Hdac6-IN-36**.

Parameter	Value	Source
IC50 (HDAC6)	8.64 nM	[1]
IC50 (HDAC1)	1284 nM	[1]
In Vitro Concentration Range	0.1 - 10 μΜ	[1][2]
In Vivo Administration Route	Oral	[2]

Solubility and Vehicle for Administration



Proper solubilization and vehicle selection are critical for the successful application of **Hdac6-IN-36** in experimental settings.

In Vitro Solubility:

For in vitro experiments, **Hdac6-IN-36** is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would cause cellular toxicity (typically <0.5%).

In Vivo Vehicle for Oral Administration:

Hdac6-IN-36 is orally active.[2] While specific published vehicle formulations for **Hdac6-IN-36** are not readily available, a common vehicle for oral gavage of hydrophobic compounds in rodents can be utilized. A suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline or phosphate-buffered saline (PBS).[1]

Experimental Protocols Preparation of Hdac6-IN-36 for In Vitro Experiments

Objective: To prepare a stock solution of **Hdac6-IN-36** and working solutions for treating cells in culture.

Materials:

- Hdac6-IN-36 powder
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Sterile cell culture medium

Protocol:

Prepare a 10 mM Stock Solution:



- Calculate the amount of Hdac6-IN-36 powder needed to make a 10 mM stock solution in DMSO. The molecular weight of Hdac6-IN-36 is required for this calculation.
- Aseptically weigh the calculated amount of Hdac6-IN-36 powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Prepare Working Solutions:
 - Thaw an aliquot of the 10 mM stock solution.
 - \circ Dilute the stock solution in sterile cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 μ M).
 - Ensure the final DMSO concentration in the culture medium is below cytotoxic levels. A
 vehicle control (medium with the same final concentration of DMSO) should always be
 included in experiments.
 - Use the working solutions immediately for treating cells.

Preparation of Hdac6-IN-36 for Oral Administration in Mice

Objective: To prepare a formulation of **Hdac6-IN-36** suitable for oral gavage in mice.

Materials:

- Hdac6-IN-36 powder
- DMSO



- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or PBS
- Sterile tubes

Protocol:

- Prepare the Vehicle:
 - Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS (v/v/v/v).
 - In a sterile tube, add the required volume of DMSO.
 - Add the PEG300 and mix thoroughly.
 - Add the Tween 80 and mix until a clear solution is formed.
 - Finally, add the sterile saline or PBS to the final volume and mix well.
- Prepare the **Hdac6-IN-36** Formulation:
 - Calculate the required amount of Hdac6-IN-36 for the desired dosage (e.g., mg/kg).
 - Weigh the calculated amount of Hdac6-IN-36 powder.
 - First, dissolve the Hdac6-IN-36 powder in the DMSO component of the vehicle.
 - Gradually add the PEG300, Tween 80, and saline/PBS mixture while vortexing or sonicating to ensure complete dissolution.
 - The final formulation should be a clear solution. The concentration should be calculated based on the dosing volume for the animals (typically 5-10 mL/kg for mice).
- Administration:



- Administer the Hdac6-IN-36 formulation to mice via oral gavage using an appropriate gauge feeding needle.
- A vehicle control group receiving the same volume of the vehicle without Hdac6-IN-36 should be included in the study.

Signaling Pathways and Experimental Workflows HDAC6 Signaling Pathway

HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins. Its inhibition by **Hdac6-IN-36** leads to the hyperacetylation of its substrates, thereby modulating their function and affecting downstream signaling pathways implicated in cancer and neurodegenerative diseases.



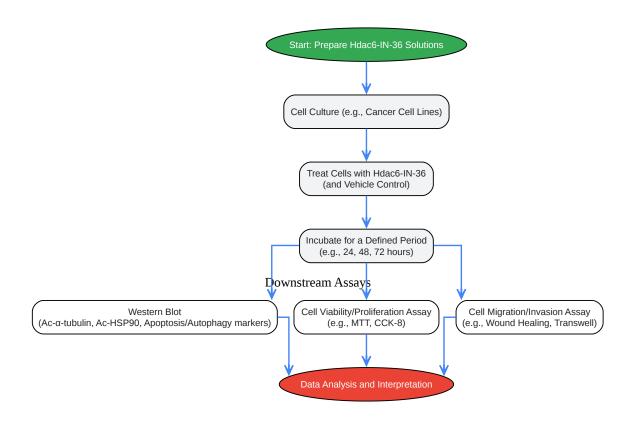
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Caption: HDAC6 signaling pathway and the effect of Hdac6-IN-36.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for evaluating the in vitro effects of **Hdac6-IN-36**.





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Caption: A typical experimental workflow for in vitro studies.

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References

• 1. HDAC6-IN-36_TargetMol [targetmol.com]







- 2. medchemexpress.com [medchemexpress.com]
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